molecular formula C11H16O3 B13143763 3-(3-Ethylphenoxy)propane-1,2-diol CAS No. 64049-52-1

3-(3-Ethylphenoxy)propane-1,2-diol

Cat. No.: B13143763
CAS No.: 64049-52-1
M. Wt: 196.24 g/mol
InChI Key: JCLWQYMAWWJMSX-UHFFFAOYSA-N
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Description

3-(3-Ethylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 3-ethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenoxy)propane-1,2-diol typically involves the reaction of 3-ethylphenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a nucleophile such as water or an alcohol. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the epoxide ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Ethylphenoxy)propane-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethylphenoxy)propane-1,2-diol
  • 3-(4-Ethylphenoxy)propane-1,2-diol
  • 3-(2-Methoxyphenoxy)propane-1,2-diol

Uniqueness

3-(3-Ethylphenoxy)propane-1,2-diol is unique due to the position of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. The specific arrangement of functional groups can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

64049-52-1

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(3-ethylphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-2-9-4-3-5-11(6-9)14-8-10(13)7-12/h3-6,10,12-13H,2,7-8H2,1H3

InChI Key

JCLWQYMAWWJMSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CO)O

Origin of Product

United States

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